
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of cyano, dichloro, methoxy, and fluoro groups in the structure suggests potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved by reacting an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable chlorinating and methoxylating agents.
Amination reaction: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 3-fluoro-4-methoxyaniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of cyano and halogen groups suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. The structural features suggest it could interact with biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the halogen and methoxy groups could influence binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-(2,4-dichlorophenyl)-3-((3-fluorophenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxyphenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-chlorophenyl)amino)acrylamide
Uniqueness
The unique combination of cyano, dichloro, methoxy, and fluoro groups in 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide distinguishes it from similar compounds. These functional groups contribute to its potential reactivity and bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H14Cl2FN3O3 |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-(3-fluoro-4-methoxyanilino)prop-2-enamide |
InChI |
InChI=1S/C18H14Cl2FN3O3/c1-26-16-4-3-11(5-14(16)21)23-9-10(8-22)18(25)24-15-7-17(27-2)13(20)6-12(15)19/h3-7,9,23H,1-2H3,(H,24,25)/b10-9+ |
Clé InChI |
OMRXWDRAEJMPHB-MDZDMXLPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
SMILES canonique |
COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


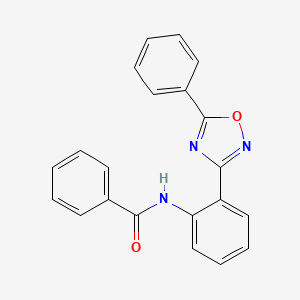
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
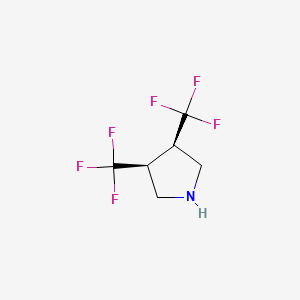
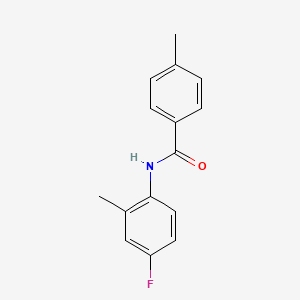
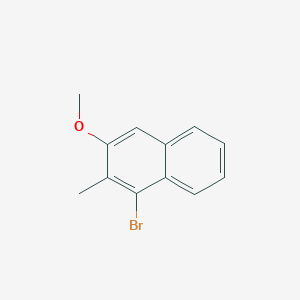
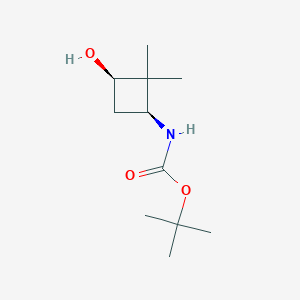
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)

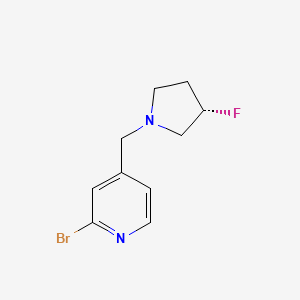
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
